
4-(N,N-dimethylsulfamoyl)-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(N,N-dimethylsulfamoyl)-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been studied extensively for its pharmacological properties.
Applications De Recherche Scientifique
Electrolyte for Lithium-Metal Batteries
The compound has been investigated as an electrolyte component for high-voltage rechargeable lithium-metal batteries (LMBs). Researchers have developed a new “full fluorosulfonyl” (FFS) electrolyte by imitating the fluorosulfonyl imide group from lithium bis(fluorosulfonyl) imide (LiFSI). The organic solvent dimethylsulfamoyl fluoride (FSO₂NC₂H₆), a fluorosulfonamide (FSA) with two methyl substituents, serves as a promising candidate. This FFS electrolyte enables highly reversible lithium metal anodes (LMA) with excellent initial coulombic efficiency (CE) and stability against oxidative cathode surfaces. It opens up possibilities for medium-concentration organic electrolytes in 4 V class LMBs .
Antioxidant Properties
The compound’s derivatives have been evaluated for their antioxidant abilities. By scavenging radicals such as ABTS˙⁺, DPPH, and galvinoxyl, researchers have explored its potential as an antioxidant agent. The introduction of protecting groups to the free hydroxyl groups of the compound enhances its antioxidant properties .
Metal Complexes
Using a novel rigid ditopic ligand, the compound has been employed to synthesize metal(ii) complexes. Specifically, three metal(ii) complexes (Ni, Co, and Cd) formulated as M₂L₂(SO₄)₂(H₂O)₆·H₂O were solvothermally synthesized. These complexes were structurally characterized by single-crystal X-ray diffraction, providing insights into their coordination chemistry .
Mécanisme D'action
Target of Action
The compound, also known as 4-(N,N-dimethylsulfamoyl)-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide, primarily targets the Survival of Motor Neuron-2 (SMN2) gene . The SMN2 gene plays a crucial role in the survival of motor neurons, which are essential for normal muscle function .
Mode of Action
This compound acts as a selective modifier of SMN2 gene splicing . It interacts with the SMN2 gene to increase the levels of functional SMN protein . The increase in SMN protein levels is beneficial for patients with Spinal Muscular Atrophy (SMA), a disease characterized by loss of motor function and reduced life expectancy .
Biochemical Pathways
The compound affects the splicing of the SMN2 gene, leading to an increase in the production of full-length SMN protein . This protein is essential for the maintenance of motor neurons. Therefore, the compound indirectly influences the biochemical pathways involved in motor neuron survival and function .
Result of Action
The primary result of the compound’s action is an increase in the levels of functional SMN protein . This increase can help to mitigate the symptoms of SMA, including loss of motor function and reduced life expectancy .
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-16-4-6-17(7-5-16)20-12-13-21(25-24-20)30-15-14-23-22(27)18-8-10-19(11-9-18)31(28,29)26(2)3/h4-13H,14-15H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHJJLMYWUYQKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2484454.png)
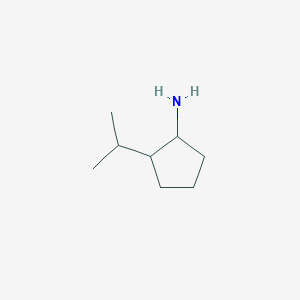
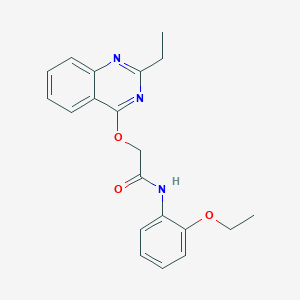
![1-benzyl-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2484458.png)

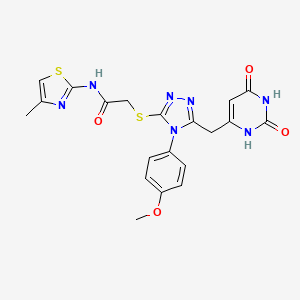
![5-[[[4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2484463.png)
![3-(3-Bromophenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2484464.png)
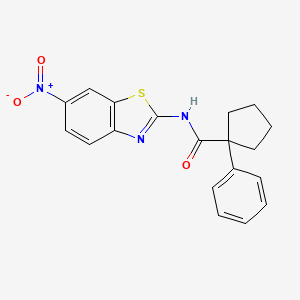
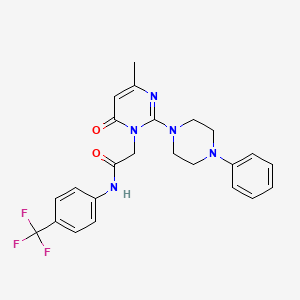
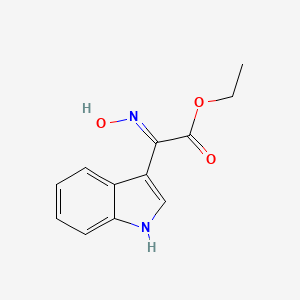
![Methyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2484470.png)
![8-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-pyrimidin-2-ylsulfanylethyl)purine-2,6-dione](/img/structure/B2484475.png)